molecular formula C10H14N2O B13313795 2-Cyclobutoxy-5-methylpyridin-3-amine

2-Cyclobutoxy-5-methylpyridin-3-amine

Cat. No.: B13313795
M. Wt: 178.23 g/mol
InChI Key: KKABKTJSBFYTNI-UHFFFAOYSA-N
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Description

2-Cyclobutoxy-5-methylpyridin-3-amine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol It is a pyridine derivative, characterized by the presence of a cyclobutoxy group at the 2-position and a methyl group at the 5-position of the pyridine ring

Preparation Methods

The synthesis of 2-Cyclobutoxy-5-methylpyridin-3-amine involves several steps. One common method includes the reaction of 2-chloro-5-methylpyridine with cyclobutanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atom with the cyclobutoxy group. The resulting intermediate is then subjected to amination using ammonia or an amine source to yield the final product .

Chemical Reactions Analysis

2-Cyclobutoxy-5-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as halides or organometallic compounds.

Scientific Research Applications

2-Cyclobutoxy-5-methylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobutoxy-5-methylpyridin-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular targets involved .

Comparison with Similar Compounds

2-Cyclobutoxy-5-methylpyridin-3-amine can be compared to other pyridine derivatives, such as:

    2-Methoxy-5-methylpyridin-3-amine: Similar in structure but with a methoxy group instead of a cyclobutoxy group.

    2-Ethoxy-5-methylpyridin-3-amine: Contains an ethoxy group, offering different chemical properties and reactivity.

    2-Propoxy-5-methylpyridin-3-amine: Features a propoxy group, which can influence its biological activity and chemical behavior.

The uniqueness of this compound lies in its cyclobutoxy group, which can impart distinct steric and electronic effects, influencing its reactivity and interactions with other molecules .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-cyclobutyloxy-5-methylpyridin-3-amine

InChI

InChI=1S/C10H14N2O/c1-7-5-9(11)10(12-6-7)13-8-3-2-4-8/h5-6,8H,2-4,11H2,1H3

InChI Key

KKABKTJSBFYTNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)OC2CCC2)N

Origin of Product

United States

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